molecular formula C8N2O2S4 B4290057 5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile

5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile

Cat. No.: B4290057
M. Wt: 284.4 g/mol
InChI Key: AAHJHZUDHSAXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dioxobis[1,3]dithiolo[4,5-b:4’,5’-e]pyridine-8-carbonitrile is a complex organic compound known for its unique structure and properties This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxobis[1,3]dithiolo[4,5-b:4’,5’-e]pyridine-8-carbonitrile typically involves cycloaddition reactions. One common method includes the cycloaddition of 2-ethynylpyridine to 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-dioxobis[1,3]dithiolo[4,5-b:4’,5’-e]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium N,N-dimethyldithiocarbamate, which facilitates the formation of 1,3-dithiol-2-one derivatives . Reaction conditions such as temperature and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

2,6-dioxobis[1,3]dithiolo[4,5-b:4’,5’-e]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-dioxobis[1,3]dithiolo[4,5-b:4’,5’-e]pyridine-8-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dioxobis[1,3]dithiolo[4,5-b:4’,5’-e]pyridine-8-carbonitrile is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8N2O2S4/c9-1-2-3-5(15-7(11)13-3)10-6-4(2)14-8(12)16-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJHZUDHSAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C2C(=NC3=C1SC(=O)S3)SC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile
Reactant of Route 2
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile
Reactant of Route 3
Reactant of Route 3
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile
Reactant of Route 4
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile
Reactant of Route 5
Reactant of Route 5
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile
Reactant of Route 6
5,11-dioxo-4,6,10,12-tetrathia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-8-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.